Methyl 2-(3,5-difluorobenzyl)isonicotinate
Overview
Description
Methyl 2-(3,5-difluorobenzyl)isonicotinate is a chemical compound with the molecular formula C14H11F2NO2. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of Methyl 2-(3,5-difluorobenzyl)isonicotinate typically involves the reaction of 3,5-difluorobenzyl chloride with isonicotinic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
Methyl 2-(3,5-difluorobenzyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
Methyl 2-(3,5-difluorobenzyl)isonicotinate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-difluorobenzyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Methyl 2-(3,5-difluorobenzyl)isonicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain relief.
Methyl 4-(3,5-difluorobenzyl)pyridine-3-carboxylate: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
Methyl 2-(4-fluorobenzyl)isonicotinate: Similar compound with a single fluorine substitution, which affects its chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(3,5-difluorophenyl)methyl]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-14(18)10-2-3-17-13(7-10)6-9-4-11(15)8-12(16)5-9/h2-5,7-8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDWJQAKEUBELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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